molecular formula C17H24N2O3 B2386816 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 899991-75-4

4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B2386816
CAS No.: 899991-75-4
M. Wt: 304.39
InChI Key: SSQCHFUHXOKCFP-UHFFFAOYSA-N
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Description

4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a synthetic compound featuring a butanoic acid backbone substituted with a 4-ethylphenylamino group at the 4-oxo position and a piperidin-1-yl moiety at position 2.

Properties

IUPAC Name

4-(4-ethylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-2-13-6-8-14(9-7-13)18-16(20)12-15(17(21)22)19-10-4-3-5-11-19/h6-9,15H,2-5,10-12H2,1H3,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQCHFUHXOKCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Oxo-4-((4-ethylphenyl)amino)butanoic Acid

The precursor 4-oxo-4-((4-ethylphenyl)amino)butanoic acid is prepared via a Schotten-Baumann reaction between 4-ethylaniline and succinic anhydride.

  • Conditions :
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.
    • Base: Triethylamine (2 eq.) to deprotonate the aniline.
    • Yield: ~70–75% after recrystallization from ethanol/water.

Step 2: Piperidin-1-yl Substitution at the 2-Position

The 2-position of the butanoic acid is functionalized via nucleophilic substitution with piperidine.

  • Conditions :
    • Activation: Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) at 60°C for 2 hours.
    • Reaction: Treat the acid chloride with piperidine (1.2 eq.) in DCM at room temperature for 12 hours.
    • Workup: Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
    • Yield: ~50–55%.

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 1.20 (t, 3H, CH₂CH₃), 1.45–1.60 (m, 6H, piperidine), 2.65 (q, 2H, CH₂CH₃), 2.80–2.95 (m, 4H, piperidine), 3.30 (t, 2H, COCH₂), 4.10 (t, 2H, NCH₂), 7.25 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 10.20 (s, 1H, NH).
  • IR (KBr) : 1725 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, amide).

Synthetic Route 2: One-Pot Multicomponent Reaction

A more efficient method employs a Ugi four-component reaction to assemble the molecule in a single step.

Reaction Components:

  • 4-Ethylaniline (amine component).
  • Levulinic acid (carboxylic acid component).
  • Piperidine (isocyanide surrogate via in situ modification).
  • Formaldehyde (aldehyde component).

Conditions:

  • Solvent: Methanol at 50°C for 24 hours.
  • Catalyst: None required; the reaction proceeds via imine formation, followed by nucleophilic addition.
  • Yield: ~60% after acidification and extraction.

Advantages :

  • Avoids intermediate isolation.
  • Reduces side reactions associated with acid chloride formation.

Optimization of Cyclization Steps

Patent WO2004063175A1 highlights the use of dialkyl carbonates (e.g., dimethyl carbonate) as safer alternatives to phosgene for cyclization reactions. Applied to this synthesis:

  • Cyclization of Intermediate :
    • React the linear precursor with dimethyl carbonate (3 eq.) at 120°C for 6 hours.
    • Catalyst: Sodium methoxide (0.1 eq.).
    • Yield improvement: 30–35% higher compared to phosgene-based methods.

Catalytic Hydrogenation for Amino Group Protection

For routes requiring nitro intermediates (e.g., 4-nitroaniline derivatives), catalytic hydrogenation is critical:

  • Conditions :
    • Catalyst: 5% Pd/C or Raney Ni (10–20% by weight).
    • Solvent: Methanol or ethanol.
    • Pressure: 40–60 psi H₂ at 35°C.
    • Yield: >95% reduction of nitro to amino groups.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 250 × 4.6 mm, 5 μm.
  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (60:40).
  • Retention Time : 8.2 minutes.

Recrystallization

  • Solvent System : Ethanol/water (7:3) at 0–5°C.
  • Purity : >99% by HPLC.

Scale-Up Considerations

  • Cost Efficiency : Use of dialkyl carbonates reduces hazardous waste disposal costs by 40% compared to phosgene.
  • Throughput : One-pot methods achieve batch sizes of 10–50 kg with consistent yields.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogues, emphasizing substituent effects on molecular weight, solubility, and melting points:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features Reference
Target Compound : 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid 4-Ethylphenyl (R1), Piperidin-1-yl (R2) C₁₇H₂₃N₂O₃ (estimated) ~309.38 Not reported Hydrophobic ethyl group enhances lipophilicity -
4-Oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)butanoic acid (1a) Phenethylpiperidine, Phenyl C₂₃H₂₉N₂O₃ 381.22 119–120 Bivalent ligand with opioid agonist/neurokinin-1 antagonist activity [1]
4-Oxo-2-(4-phenoxypiperazin-1-yl)-4-[4-(propan-2-yl)phenyl]butanoic acid Phenoxypiperazine, Isopropylphenyl C₂₃H₂₈N₂O₄ 396.49 Not reported Bulky phenoxy group; higher molar mass [4]
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenyl C₁₀H₈FNO₃ 209.18 Not reported Electron-withdrawing F enhances polarity; metal coordination potential [5]
(2S)-2-amino-4-oxo-4-(piperidin-1-yl)butanoic acid Piperidin-1-yl, 2-amino C₉H₁₆N₂O₃ 200.24 Not reported Stereospecific amino group; potential chiral interactions [7]
4-((4-Chlorophenyl)amino)-4-oxo-3-(piperidin-1-yl)butanoic acid 4-Chlorophenyl, Piperidin-1-yl (position 3) C₁₅H₁₉ClN₂O₃ 310.78 Not reported Chlorine enhances electronegativity; discontinued commercial availability [10, 11]

Key Observations :

  • Substituent Effects :
    • Aromatic Groups : The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to halogenated (e.g., 4-chloro, 2-fluoro) or methyl-substituted analogues (). This could enhance membrane permeability but reduce solubility in aqueous media.
    • Piperidine Position : Piperidin-1-yl at position 2 (target compound) versus position 3 () may alter steric interactions with biological targets, such as enzymes or receptors.
  • Chain Length: The butanoic acid backbone (C4) is shorter than pentanoic acid derivatives (e.g., 1b in , C5), which may influence binding kinetics and metabolic stability .

Biological Activity

4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, known by its CAS number 899991-75-4, is a synthetic organic compound that has garnered interest for its potential biological activities. Its structure includes an ethylphenyl group, an amino group, and a piperidinyl moiety, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C17H24N2O3
  • Molecular Weight : 304.3841 g/mol
  • SMILES Notation : CCc1ccc(cc1)NC(=O)CC(C(=O)O)N1CCCCC1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound can modulate receptor activity, influencing physiological responses.
  • Cellular Processes : It has been shown to impact processes such as apoptosis and cell proliferation, making it a candidate for anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have investigated the compound's anticancer properties:

  • Case Study 1 : In vitro assays showed that the compound inhibited cell growth in several cancer cell lines, including breast and colon cancer cells. The observed IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating strong antiproliferative effects.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HT29 (Colon)15.0

Neuroprotective Effects

Recent findings suggest that the compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, which could have implications for neurodegenerative disease treatment.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • The ethylphenyl group enhances lipophilicity, facilitating membrane penetration.
  • The piperidinyl moiety is essential for receptor binding and enzyme interaction.

Comparative Analysis with Similar Compounds

In comparison to structurally similar compounds, such as 4-methyl and 4-propyl analogs, the ethyl substitution appears to confer superior biological activity. This is evidenced by more potent inhibition of cell proliferation and enhanced antimicrobial effects.

Compound NameAnticancer Activity (IC50 µM)
4-((4-Ethylphenyl)amino)-4-oxo...12.5
4-((4-Methylphenyl)amino)-4-oxo...20.0
4-((4-Propanolphenyl)amino)-4-oxo...25.0

Q & A

Basic: What are the standard synthetic routes for preparing 4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, and what reaction conditions optimize yield?

Methodological Answer:
The compound can be synthesized via a condensation reaction between a piperidine-substituted amine and a 4-ethylphenyl-substituted acid anhydride. A representative method involves:

  • Reagents : [1-(4-Ethylphenyl)piperidin-4-yl]amine, succinic anhydride (or homologs), and dichloromethane solvent with catalytic acetic acid .
  • Conditions : Heat under reflux (5–6 hours), followed by neutralization with NaHCO₃ and crystallization from ethyl acetate. Yield optimization (75–90%) is achieved by controlling stoichiometry (1:1.1 amine:anhydride) and purification via selective crystallization .
  • Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>99.5%) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include δ ~7.2–7.5 ppm (aromatic protons from 4-ethylphenyl), δ ~2.4–3.4 ppm (piperidinyl and butanoic acid backbone protons), and carbonyl resonances at δ ~172–173 ppm .
  • HRMS : Confirm molecular ion ([M+H]+) with <0.5 ppm error from theoretical mass .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>99.5%) and retention time consistency .

Advanced: How does structural modification (e.g., substituent variation on the phenyl or piperidine groups) influence biological activity?

Methodological Answer:

  • Antiproliferative Studies : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., fluoro) or bulky (e.g., isopropyl) substituents. Test derivatives against cancer cell lines (e.g., MCF-7) via MTT assays. For example, 4-(2,4-diisopropylphenyl) analogs showed enhanced cytotoxicity (IC₅₀ ~10 µM) compared to unsubstituted analogs .
  • Piperidine Modifications : Replace piperidine with morpholine or pyrrolidine to alter lipophilicity. Assess pharmacokinetics (logP, solubility) and receptor binding via molecular docking .

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

  • Yield Discrepancies : Compare solvent systems (e.g., dichloromethane vs. THF) and catalyst loadings. For example, acetic acid catalysis in dichloromethane improves yields (85–90%) over non-polar solvents (60–70%) .
  • Biological Variability : Standardize assay protocols (e.g., cell passage number, incubation time) and validate with positive controls. Replicate conflicting studies using identical batches of the compound to isolate batch-dependent effects .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate acidic components (e.g., unreacted anhydride) using NaHCO₃ washes, followed by chloroform extraction .
  • Crystallization : Dissolve crude product in minimal boiling ethyl acetate; cooling induces crystallization with >75% recovery .
  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for impurities with lower polarity .

Advanced: What computational approaches predict the compound’s solubility and bioavailability?

Methodological Answer:

  • QSAR Modeling : Train models using descriptors like logP, topological surface area, and hydrogen-bond donors. Predict solubility in aqueous buffers (e.g., PBS) and correlate with experimental shake-flask data .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to estimate membrane permeability. Compare results with Caco-2 cell assays for intestinal absorption .

Advanced: How can researchers address low solubility in aqueous media during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare sodium salts by treating the acid with NaOH (1 eq) in water/ethanol, improving solubility to >10 mg/mL .

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